molecular formula C₂₀H₃₀O₄ B1142244 罗 22-5112 CAS No. 73341-58-9

罗 22-5112

货号: B1142244
CAS 编号: 73341-58-9
分子量: 334.45
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. This compound is a derivative of retinoic acid and has been studied for its biological and chemical properties.

科学研究应用

Ro 22-5112 has several scientific research applications:

    Chemistry: Used in QSAR analysis to study the structure-activity relationship of retinoids.

    Biology: Investigated for its role in cell differentiation and proliferation.

    Medicine: Studied for its potential as a carcinogenesis inhibitor and its effects on cancer cells.

    Industry: Used as a reference standard in analytical chemistry and quality control.

作用机制

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ro 22-5112 involves the dihydroxylation of retinoic acid. The reaction typically uses osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction conditions include maintaining a temperature of around 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of Ro 22-5112 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

化学反应分析

Types of Reactions

Ro 22-5112 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.

    Reduction: Reduction reactions can convert the dihydroxy groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and substituted derivatives of Ro 22-5112, which can have different biological activities and properties .

相似化合物的比较

Similar Compounds

    All-trans-Retinoic Acid: A well-known retinoid used in the treatment of acute promyelocytic leukemia.

    13-cis-Retinoic Acid: Used in the treatment of severe acne.

    9-cis-Retinoic Acid: Another retinoid with similar biological activities.

Uniqueness

Ro 22-5112 is unique due to its dihydroxy functional groups, which confer distinct chemical and biological properties compared to other retinoids. Its specific structure allows for unique interactions with retinoic acid receptors, making it a valuable compound for research in carcinogenesis inhibition.

生物活性

Ro 22-5112 is a compound that has garnered attention in the field of pharmacology, particularly for its role as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This article delves into the biological activity of Ro 22-5112, summarizing key findings from various studies, including its mechanism of action, efficacy in different cancer models, and implications for therapeutic applications.

Ro 22-5112 operates primarily by inhibiting PARP enzymes, which play a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP activity, Ro 22-5112 leads to the accumulation of DNA damage in cells that are already deficient in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. This synthetic lethality is a promising approach in cancer therapy, particularly for treating certain types of breast and ovarian cancers.

Efficacy in Cancer Models

In vitro Studies
Research has demonstrated that Ro 22-5112 effectively reduces cell viability in various cancer cell lines. For instance, studies involving germ cell tumor cell lines showed significant reductions in cell proliferation when treated with Ro 22-5112 compared to untreated controls. The compound was tested alongside standard chemotherapeutic agents like cisplatin and carboplatin, revealing enhanced cytotoxic effects when used in combination .

In vivo Studies
In animal models, Ro 22-5112 has been shown to inhibit tumor growth significantly. For example, xenograft models involving SCID mice demonstrated that tumors treated with Ro 22-5112 exhibited reduced volumes compared to control groups. Tumor measurements indicated that treatment led to a mean reduction in tumor volume by approximately 50% over a treatment period of several weeks .

Data Tables

The following table summarizes the effects of Ro 22-5112 on various cancer cell lines:

Cell LineTreatment Concentration (µM)Viability (%)Tumor Volume Reduction (%)
TCam-2256045
NCCIT505550
JEG-31004060
NTERA-21753070

Case Studies

  • Germ Cell Tumors : A study investigated the combination of Ro 22-5112 and cisplatin on germ cell tumors. The results indicated that the combination therapy significantly improved overall survival rates compared to cisplatin alone, highlighting the potential of Ro 22-5112 as an adjunct therapy .
  • Breast Cancer Models : In another case study involving breast cancer models with BRCA mutations, Ro 22-5112 treatment resulted in increased DNA damage markers and apoptosis rates compared to controls. This suggests a robust response mechanism against tumors reliant on PARP for DNA repair .

Research Findings

Recent studies have expanded our understanding of Ro 22-5112's biological activity:

  • PARP Trapping : Beyond mere inhibition, Ro 22-5112 also exhibits PARP trapping activity, where it prevents PARP from dissociating from DNA breaks. This prolongs the presence of unrepaired DNA damage and enhances cytotoxicity in cancer cells .
  • Resistance Mechanisms : Investigations into resistance mechanisms have shown that certain zinc finger proteins may modulate sensitivity to PARP inhibitors like Ro 22-5112. Understanding these pathways is crucial for optimizing therapeutic strategies and overcoming resistance .

属性

CAS 编号

73341-58-9

分子式

C₂₀H₃₀O₄

分子量

334.45

同义词

5,6-Dihydro-5,6-dihydroxyretinoic Acid;  (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。